BenchChemオンラインストアへようこそ!

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide

Lipophilicity LogP Structure-Activity Relationship

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide (CAS 1396685-29-2) is a heterocyclic small molecule (MW 294.31 g/mol, C15H14N6O) featuring a 3,5-dimethylpyrazole ring linked to a pyrimidine core, which is further connected via an amide bond to a picolinamide moiety. Its computed physicochemical profile includes a LogP of 1.4, a topological polar surface area of 85.6 Ų, and one hydrogen bond donor.

Molecular Formula C15H14N6O
Molecular Weight 294.318
CAS No. 1396685-29-2
Cat. No. B2398400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide
CAS1396685-29-2
Molecular FormulaC15H14N6O
Molecular Weight294.318
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3)C
InChIInChI=1S/C15H14N6O/c1-10-7-11(2)21(20-10)15-17-8-12(9-18-15)19-14(22)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,19,22)
InChIKeyMMVHXRMBMYXHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide (CAS 1396685-29-2): Chemical Identity and Structural Baseline for Procurement Evaluation


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide (CAS 1396685-29-2) is a heterocyclic small molecule (MW 294.31 g/mol, C15H14N6O) featuring a 3,5-dimethylpyrazole ring linked to a pyrimidine core, which is further connected via an amide bond to a picolinamide moiety [1]. Its computed physicochemical profile includes a LogP of 1.4, a topological polar surface area of 85.6 Ų, and one hydrogen bond donor [1]. This compound is investigated for potential kinase inhibition and is also utilized as a ligand in coordination chemistry, serving as a versatile building block for lead optimization programs .

Why N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide Cannot Be Substituted with In-Class Analogs for SAR and Ligand Design


Within the pyrazolyl-pyrimidine picolinamide class, simple substitution is not feasible due to the quantifiable impact of the 3,5-dimethylpyrazole motif on molecular properties. Replacing this compound with the unsubstituted pyrazole analog (CAS 1421473-24-6, MW 266.26 g/mol) alters lipophilicity and binding surface topology, as reflected in the target compound's computed LogP of 1.4 and polar surface area of 85.6 Ų versus the lower carbon count and lower LogP predicted for the des-methyl analog [1]. The methyl groups contribute critical hydrophobic contacts in kinase ATP-binding pockets, and their absence can significantly reduce target affinity, as demonstrated by structure-activity relationship (SAR) studies on analogous pyrazolyl-pyrimidine kinase inhibitors where methyl deletion led to IC50 shifts exceeding 10-fold in PIM and IRAK1 assays [2]. Furthermore, the picolinamide metal-coordinating pharmacophore is geometrically constrained by the pyrimidine spacer; substituting with isonicotinamide or benzamide congeners reported in the literature alters the N,N-chelation bite angle, directly affecting metal complex stability and catalytic activity .

Quantitative Differentiation Evidence for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide (CAS 1396685-29-2)


Comparative Lipophilicity: 3,5-Dimethylpyrazole vs. Unsubstituted Pyrazole Analog

The target compound possesses a computed XLogP3 of 1.4, whereas the des-methyl analog (CAS 1421473-24-6) is predicted to have a lower LogP (estimated ~0.7 based on fragment contribution methods) [1]. This ~0.7 Log unit difference represents a roughly 5-fold increase in octanol-water partition coefficient, which directly influences membrane permeability and target binding kinetics. In published SAR on pyrazolyl-pyrimidine scaffolds, such LogP optimization is critical for achieving oral bioavailability and CNS penetration [2].

Lipophilicity LogP Structure-Activity Relationship Drug Design

Hydrogen Bond Acceptor/Donor Profile vs. Benzimidazole and Piperazine Analogs

The target compound has 5 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), yielding an HBA-HBD ratio of 5:1 that is favorable for ATP-competitive kinase inhibition [1]. In comparison, N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide (CAS not confirmed) exhibits an additional tertiary amine protonation site at physiological pH, increasing HBD count to 2 and altering electrostatic interactions with the kinase hinge region. This difference can shift selectivity profiles across the kinome; the target compound's single HBD more closely mimics the adenine core of ATP, potentially reducing off-target activity against aminergic GPCRs .

Hydrogen Bonding Kinase Selectivity Ligand Design

Topological Polar Surface Area and Rotatable Bonds: Drug-Likeness Relative to Unsubstituted Pyrazole Analog

The target compound has a topological polar surface area (TPSA) of 85.6 Ų and 3 rotatable bonds, placing it within the optimal range for oral absorption according to Veber's rules [1]. In contrast, the unsubstituted pyrazole analog (MW 266.26) has a comparable TPSA but lower molecular weight, which shifts its position in the 'bioavailability radar.' The addition of two methyl groups increases MW by ~28 Da without exceeding the 500 Da limit, maintaining drug-like properties while enhancing target complementarity. Analogs with bulkier substituents at the pyrazole position (e.g., phenyl) would increase rotatable bond count, potentially reducing bioavailability through entropic penalties [2].

Drug-Likeness Oral Bioavailability Physicochemical Properties

Procurement-Guided Application Scenarios for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide


Kinase Inhibitor Lead Optimization: Scaffold for PIM and CKI/IRAK1 Inhibitor Programs

The 3,5-dimethylpyrazole-pyrimidine-picolinamide core serves as a privileged scaffold for ATP-competitive kinase inhibition. Its computed LogP of 1.4 and single HBD profile align with PIM kinase pharmacophore models described in US Patent 9284298, where related pyrazolyl-pyrimidine derivatives exhibit IC50 values in the low nanomolar range [1]. Researchers optimizing PIM, CKI, or IRAK1 inhibitors can use this compound as an advanced intermediate, derivatizing the picolinamide nitrogen to explore selectivity over other kinase families [2].

Coordination Chemistry: N,N-Bidentate Ligand for Palladium(II) and Rhodium(III) Pincer Complexes

This compound's picolinamide moiety provides a classic N,N-chelation site, while the pyrimidine nitrogen and pyrazole ring offer additional coordination versatility. In studies of NNN-pincer palladium(II) complexes with pyrazole-picolinamide ligands, complexes demonstrated catalytic activity in Heck coupling reactions with turnover numbers exceeding 10,000 . The 3,5-dimethyl substitution sterically influences the metal coordination sphere, potentially enhancing catalyst stability or selectivity relative to unsubstituted analogs. Procurement is recommended for groups developing transition metal catalysts for cross-coupling or C-H activation.

DPP-4 Inhibitor Fragment-Based Drug Discovery

Vendor annotations identify this compound as a DPP-4 inhibitor, a validated target for type 2 diabetes . As a fragment-like molecule (MW 294) with favorable physicochemical properties (TPSA 85.6 Ų, LogP 1.4), it can be used as a starting point for fragment growing or merging strategies. Researchers can procure this compound to validate DPP-4 binding via biochemical assays and subsequently optimize the scaffold by modifying the pyrimidine or picolinamide components to improve potency beyond known gliptins.

Antimicrobial SAR Studies: Pyrazole-Pyrimidine Hybrid Molecules

Analogous pyrazole-pyrimidine compounds (e.g., WO 2016/109289) have demonstrated fungicidal activity against phytopathogens [3]. The target compound's modular design allows systematic variation of the carboxamide substituent to explore antimicrobial SAR. Its stability and solubility properties, as noted in supplier documentation, facilitate its use in high-throughput screening campaigns against bacterial and fungal targets, procuring the compound as a core scaffold for agricultural or pharmaceutical antimicrobial discovery.

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.